



# Application Notes and Protocols for Upleganan (SPR206) in Combination Therapy

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For Research, Scientific, and Drug Development Professionals

### Introduction

**Upleganan**, also known as SPR206, is a next-generation polymyxin analogue developed to address the growing threat of multidrug-resistant (MDR) Gram-negative bacterial infections. Its structural modifications were designed to mitigate the nephrotoxicity associated with older polymyxins like colistin and polymyxin B, while retaining potent antimicrobial activity.[1][2] **Upleganan** exerts its bactericidal effect by disrupting the outer membrane of Gram-negative bacteria.[3] Preclinical studies have demonstrated its efficacy against a broad spectrum of pathogens, including carbapenem-resistant Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacterales.[4][5][6]

A significant area of investigation for **Upleganan** has been its use in combination with other classes of antibiotics to enhance efficacy, overcome resistance, and broaden the spectrum of activity. While the clinical development of SPR206 was discontinued by Spero Therapeutics in early 2025 following a pipeline reprioritization, the existing preclinical data on its synergistic potential remains a valuable resource for researchers in the field of antimicrobial drug development.[7][8]

These application notes provide a summary of the available data on **Upleganan**'s synergistic activity with other antibiotics and detailed protocols for key in vitro experiments to assess such interactions.



## Data Presentation: In Vitro Synergy of Upleganan Combinations

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of **Upleganan** and its combination partners against multidrug-resistant bacterial isolates from preclinical studies.

Table 1: MICs of **Upleganan** (SPR206) and Comparator Agents against Acinetobacter baumannii

Antibiotic	MIC <sub>50</sub> (mg/L)	MIC <sub>90</sub> (mg/L)
Upleganan (SPR206)	0.12	2
Colistin	0.5	>16
Meropenem	>32	>32
Minocycline	4	16

Data sourced from a study evaluating a collection of 30 A. baumannii isolates, including collistin-resistant and carbapenem-resistant strains.[1]

Table 2: MICs of **Upleganan** (SPR206) and Comparator Agents against Pseudomonas aeruginosa

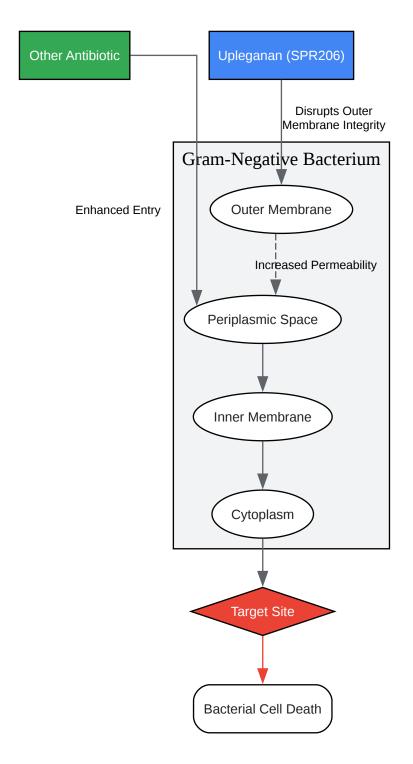
Antibiotic	MIC Range (mg/L)
Upleganan (SPR206)	0.25 - 2
Colistin	0.5 - 4
Aztreonam	8 - >256
Ceftazidime/Avibactam	4/4 - 128/4

Data sourced from a study evaluating 15 carbapenem-resistant P. aeruginosa strains.[9]



### **Signaling Pathways and Mechanisms of Action**

The synergistic potential of **Upleganan** stems from its primary mechanism of action, which involves the disruption of the bacterial outer membrane. This permeabilizing effect can facilitate the entry of other antibiotics that may otherwise be excluded, leading to enhanced antimicrobial activity.





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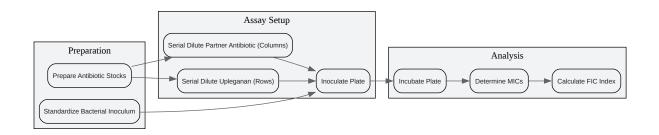
Caption: Mechanism of Upleganan Synergy.

# **Experimental Protocols Checkerboard Assay for Synergy Testing**

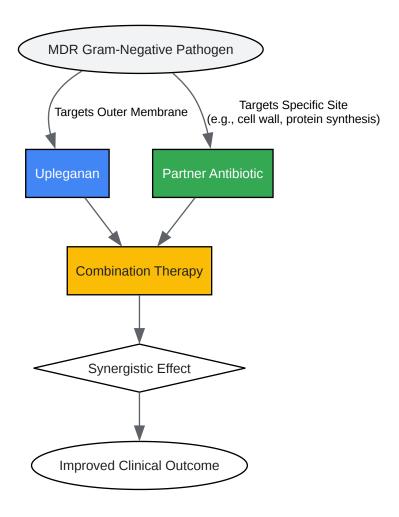
This protocol describes a method to assess the in vitro interaction between **Upleganan** and another antibiotic using the checkerboard microdilution method to determine the Fractional Inhibitory Concentration (FIC) Index.

- a. Materials:
- Upleganan (SPR206) stock solution
- Partner antibiotic stock solution
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 108 CFU/mL)
- Incubator (35-37°C)
- Microplate reader (optional)
- b. Experimental Workflow:











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